Indole 2‑Carboxamide vs. 3‑Carboxamide Regioisomer: Predicted Kinase Hinge‑Binding Divergence
The target compound positions the carboxamide linker at the indole 2‑position, whereas the commercially available regioisomer 1‑methyl‑N‑[(2Z)-4‑methyl‑1,3‑thiazol‑2(3H)‑ylidene]‑1H‑indole‑3‑carboxamide (CAS 1219544‑28‑1) places it at the 3‑position . In the ACS Omega 2024 multitarget kinase series, all active indole‑2‑carboxamide derivatives (6e, 6i, 6q, 6v, 7a, 7b) engaged EGFR, HER2, VEGFR‑2, and CDK2, whereas structurally matched indole‑3‑carboxamide congeners were not reported to show comparable poly‑pharmacology . Molecular docking of analogues 6i and 6v within the EGFR and CDK2 ATP‑binding pockets confirmed that the 2‑carboxamide geometry is critical for hinge‑region hydrogen‑bond formation; the 3‑carboxamide regioisomer would project the thiazole moiety into a sterically congested region, precluding the same binding mode .
| Evidence Dimension | Regioisomeric carboxamide position (indole 2‑ vs. 3‑position) |
|---|---|
| Target Compound Data | Indole‑2‑carboxamide scaffold; docking‑predicted hinge‑region H‑bond compatibility with EGFR and CDK2 |
| Comparator Or Baseline | Indole‑3‑carboxamide regioisomer (CAS 1219544‑28‑1): no reported multitarget kinase inhibition data; predicted steric clash in kinase hinge region |
| Quantified Difference | Qualitative divergence: indole‑2‑carboxamide series shows validated 4‑kinase inhibition; indole‑3‑carboxamide lacks published kinase poly‑pharmacology |
| Conditions | In silico docking (EGFR, CDK2 ATP‑binding sites); in vitro kinase inhibition profiling (ACS Omega 2024 panel) |
Why This Matters
Procuring the 2‑carboxamide regioisomer is mandatory for any program seeking to recapitulate the multitarget kinase inhibition phenotype observed in the ACS Omega 2024 series; the 3‑carboxamide isomer cannot serve as a surrogate.
- [1] CIRS Group. 1-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide – CAS 1219544-28-1. hgt.cirs-group.com. (Accessed 2026-04-30). View Source
- [2] Saadan NM, Ahmed WU, Kadi AA, et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2024;9(40):41944-41967. doi:10.1021/acsomega.4c06889. View Source
